Cas no 2098020-30-3 (1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-ol)

1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-ol is a heterocyclic compound featuring a pyrazole core substituted with a cyclopropylmethyl group at the 1-position and a pyridin-4-yl moiety at the 3-position, with a hydroxyl group at the 5-position. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The pyridine and pyrazole rings contribute to its potential as a ligand in coordination chemistry or as a scaffold for bioactive molecules. The cyclopropylmethyl group enhances metabolic stability, while the hydroxyl group offers a site for further functionalization. Its well-defined synthetic route allows for high purity and scalability, supporting applications in drug discovery and material science.
1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-ol structure
2098020-30-3 structure
Product Name:1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-ol
CAS No:2098020-30-3
MF:C12H13N3O
MW:215.251122236252
CID:5727492
PubChem ID:121214281
Update Time:2025-06-22

1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-ol Chemical and Physical Properties

Names and Identifiers

    • F2198-6296
    • AKOS026724787
    • 1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-ol
    • 2-(cyclopropylmethyl)-5-pyridin-4-yl-1H-pyrazol-3-one
    • starbld0026278
    • 2098020-30-3
    • 1H-Pyrazol-5-ol, 1-(cyclopropylmethyl)-3-(4-pyridinyl)-
    • Inchi: 1S/C12H13N3O/c16-12-7-11(10-3-5-13-6-4-10)14-15(12)8-9-1-2-9/h3-7,9,14H,1-2,8H2
    • InChI Key: BGAJIYMCARDBIT-UHFFFAOYSA-N
    • SMILES: O=C1C=C(C2C=CN=CC=2)NN1CC1CC1

Computed Properties

  • Exact Mass: 215.105862047g/mol
  • Monoisotopic Mass: 215.105862047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 45.2Ų

Experimental Properties

  • Density: 1.36±0.1 g/cm3(Predicted)
  • Boiling Point: 420.3±35.0 °C(Predicted)
  • pka: 8.26±0.50(Predicted)

1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C136311-100mg
1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1h-pyrazol-5-ol
2098020-30-3
100mg
$ 95.00 2022-06-06
TRC
C136311-500mg
1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1h-pyrazol-5-ol
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$ 365.00 2022-06-06
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$ 570.00 2022-06-06
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$523.0 2023-09-06
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F2198-6296-0.5g
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2098020-30-3 95%+
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$551.0 2023-09-06
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1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-ol
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$1267.0 2023-09-06
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F2198-6296-5g
1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-ol
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Additional information on 1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-ol

Introduction to 1-(Cyclopropylmethyl)-3-(Pyridin-4-yl)-1H-pyrazol-5-ol (CAS No. 2098020-30-3)

1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-ol, with the CAS number 2098020-30-3, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The unique structural features of 1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-ol make it a promising candidate for the development of new therapeutic agents.

The molecular structure of 1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-ol consists of a pyrazole ring substituted with a cyclopropylmethyl group at the 1-position and a pyridine ring at the 3-position. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The cyclopropylmethyl group, in particular, is known to enhance lipophilicity and metabolic stability, which are crucial factors in drug design. The pyridine ring, on the other hand, contributes to the compound's ability to interact with various biological targets.

Recent studies have explored the pharmacological activities of 1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-ol. One notable area of research is its potential as an anti-inflammatory agent. In vitro studies have shown that this compound exhibits significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that 1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-ol could be a valuable lead compound for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory properties, 1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-ol has also been investigated for its antiviral activity. Preliminary studies have demonstrated that this compound has potent inhibitory effects against several viruses, including influenza and herpes simplex virus (HSV). The mechanism of action appears to involve interference with viral replication processes, making it a potential candidate for antiviral therapy.

The anticancer potential of 1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-ol has also been explored. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The selective cytotoxicity observed in these studies suggests that 1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-ol may have therapeutic applications in oncology.

To further understand the biological activities of 1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-ol, researchers have conducted structure/activity relationship (SAR) studies. These studies have identified key structural features that contribute to the compound's pharmacological properties. For example, modifications to the cyclopropylmethyl group or the pyridine ring can significantly affect the compound's potency and selectivity. This information is valuable for optimizing the design of new derivatives with enhanced therapeutic potential.

The pharmacokinetic properties of 1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-ol have also been evaluated. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a reasonable half-life, which are important considerations for drug development. Additionally, preliminary toxicity studies have indicated that 1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-ol is well-tolerated at therapeutic doses.

In conclusion, 1-(Cyclopropylmethyl)-3-(pyridin-4-y l)-1H-pyrazol -5 -o l (CAS No . 2098020 - 30 - 3) strong > represents a promising lead compound in medicinal chemistry and pharmaceutical research . Its unique structural features , combined with its diverse biological activities , make it an attractive candidate for further development . Ongoing research continues to explore its potential applications in various therapeutic areas , including anti-inflammatory , antiviral , and anticancer treatments . As more data becomes available , it is likely that this compound will play an increasingly important role in the discovery and development of new drugs . p >

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